molecular formula C15H16N2O4 B14164305 [2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-dimethylbenzoate CAS No. 749894-15-3

[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-dimethylbenzoate

Cat. No.: B14164305
CAS No.: 749894-15-3
M. Wt: 288.30 g/mol
InChI Key: SGLMWUMOFPVDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-dimethylbenzoate is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxazole ring with a benzoate ester, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-dimethylbenzoate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Esterification: The final step involves the esterification of the oxazole derivative with 3,4-dimethylbenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles; conditions depend on the specific nucleophile used.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the oxazole ring or benzoate ester.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-dimethylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [2-(1,2-Oxazol-3-yl)amino]-2-oxoethyl benzoate
  • [2-(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-methylbenzoate

Uniqueness

[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-dimethylbenzoate is unique due to the presence of both the oxazole ring and the dimethylbenzoate ester, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

749894-15-3

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-dimethylbenzoate

InChI

InChI=1S/C15H16N2O4/c1-9-4-5-12(6-10(9)2)15(19)20-8-14(18)16-13-7-11(3)21-17-13/h4-7H,8H2,1-3H3,(H,16,17,18)

InChI Key

SGLMWUMOFPVDRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)NC2=NOC(=C2)C)C

solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.